molecular formula C20H23N3O3 B5036251 5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione

5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione

Cat. No.: B5036251
M. Wt: 353.4 g/mol
InChI Key: SECQCIIPVZBFIU-UHFFFAOYSA-N
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Description

5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclohexenyl group, a hydroxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexenyl Group: The cyclohexenyl group can be synthesized through the hydrogenation of cyclohexene.

    Introduction of the Ethyliminomethyl Group: This step involves the reaction of cyclohexenyl ethylamine with formaldehyde under acidic conditions to form the ethyliminomethyl group.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable diketone and urea in the presence of a catalyst.

    Final Assembly: The final step involves the coupling of the cyclohexenyl ethyliminomethyl group with the pyrimidine ring under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclohexenyl)cyclohexanone
  • 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate

Uniqueness

5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-7-5-6-10-17(14)23-19(25)16(18(24)22-20(23)26)13-21-12-11-15-8-3-2-4-9-15/h5-8,10,13,25H,2-4,9,11-12H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECQCIIPVZBFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=NCCC3=CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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